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Stomatitis or oral mucositis has been consistently reported as a frequent adverse event in clinical trials of

barasertib, particularly when administered via continuous intravenous infusion.

The table below summarizes key data on its incidence and severity from phase I studies:

Study
Population

Dosing Regimen
Reported
Incidence

Severity & Notes

Older AML
patients (with

LDAC) [1]

7-day continuous
IV infusion (800-

1200 mg) in 28-day
cycles

Very Common
(specific rate not

detailed)

Dose-Limiting Toxicity (DLT): Grade 3
stomatitis/mucositis reported at the

1200 mg dose level [1].

Japanese
patients with

advanced AML
[2]

7-day continuous
IV infusion (50-

1200 mg)

Most Common
Non-

Hematological AE

Most frequent non-hematological AE:
Stomatitis was among the most

commonly reported adverse events [2].

Patients with
poor prognosis

AML [3]

7-day continuous
IV infusion (1200

mg)

Very Common
(specific rate not

detailed)

Frequent AE: "No new or unexpected
safety findings were observed; the most

common adverse events were nausea
and stomatitis." [3]
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Troubleshooting & Management FAQs

Here are answers to frequently asked questions for managing stomatitis in the context of barasertib

treatment.

Q1: What is the difference between stomatitis and oral mucositis? While the terms are often used

interchangeably in clinical practice, there is a pathophysiological distinction [4]:

Oral Mucositis is directly caused by the cytotoxic effects of cancer therapy (like barasertib) on
the rapidly dividing cells of the oral mucosa. It is characterized by a clear sequence of

inflammation, ulceration, and healing [5].
Stomatitis is a broader term for inflammation of the mouth. In targeted therapy contexts, it can

present differently, resembling aphthous ulcers (canker sores), and its pathogenesis is less
directly linked to cell death [4].

Q2: How is mucositis/stomatitis graded for severity? The Common Terminology Criteria for

Adverse Events (CTCAE) is the standard scale used in oncology trials to grade severity. The

following table compares its criteria for objective signs and subjective symptoms [4]:

Grade Clinical Exam (Objective Criteria) Symptoms (Functional Criteria)

1 Erythema of the mucosa Asymptomatic or mild symptoms;
intervention not indicated

2 Patchy ulcerations or pseudo-membranes Moderate pain; ulcer not interfering with oral
intake; modified diet indicated

3 Confluent ulcerations or pseudo-membranes;
bleeding with minor trauma

Severe pain; interfering with oral intake

4 Tissue necrosis; significant spontaneous
bleeding; life-threatening consequences

Life-threatening consequences; urgent
intervention indicated

Q3: What are the general management strategies for this side effect? Management focuses on
assessment, symptom control, and supportive care [4]:

Comprehensive Assessment: Regularly evaluate the oral cavity for erythema, ulceration, and
signs of infection. Assess pain levels, nutritional intake, and hydration status.
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Symptom Control: Manage pain with topical or systemic analgesics. Maintain meticulous oral

hygiene with gentle, frequent mouth rinses (e.g., saline or sodium bicarbonate solutions).
Dose Modification: As evidenced by clinical trials, stomatitis can be a dose-limiting toxicity.

Protocol-defined dose delays, interruptions, or reductions may be necessary for severe (Grade
≥3) cases [1].

The diagram below illustrates the core pathogenesis of conventional oral mucositis, which underpins these

management strategies.

Chemo/Radiotherapy

1. Initiation
ROS generation & DNA damage

in basal epithelial cells

2. Primary Damage Response
Activation of NF-κB & other

transcription factors

3. Signal Amplification
Pro-inflammatory cytokine

release (TNF-α, IL-1β, IL-6)

4. Ulceration
Clinical symptoms appear:

Pain, Ulcers, Risk of infection

5. Healing
Treatment cessation leads to

tissue repair and healing
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Key Takeaways for Researchers

Established Toxicity: Stomatitis/mucositis is a well-characterized and frequent non-
hematological adverse event associated with barasertib infusion [1] [3] [2].
Dose-Limiting Effect: It can be severe enough to act as a dose-limiting toxicity (DLT), influencing

the determination of the Maximum Tolerated Dose (MTD) [1].
Proactive Monitoring is Essential: For professionals designing or conducting trials with barasertib,

implementing robust, proactive monitoring and standardized grading (using CTCAE) for mucositis is
crucial for patient safety and data quality.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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